Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8F2N2O2 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
ethyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-4-8-7(12)3-6(11)5-14(8)9/h3-5H,2H2,1H3 |
InChI Key |
NHYPETHRQQBGSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=C2F)F |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt Fluorination
Position-selective fluorination at C6 and C8 is achieved via diazotization using NaNO₂/HBF₄ under mercury lamp irradiation (234 nm). As detailed in US10392352B2, the protocol involves:
-
Dissolving 4,6-diaminoimidazo[1,5-a]pyridine-3-carboxylate (1 eq) in 48% HBF₄ at 0°C
-
Adding NaNO₂ (1.2 eq) aqueous solution dropwise
-
Irradiating with a 500W Hg lamp for 45 minutes until N₂ evolution ceases
-
Neutralizing with NaOH to pH 6–7
This method produces 6,8-difluoro product in 65% yield, with monofluorinated byproducts (∼18%) removed via silica gel chromatography (EA:PE = 1:3). MS-ESI data confirms molecular ion peaks at m/z 283.24 [M + H]⁺.
Balz-Schiemann Reaction Variant
An alternative approach employs thermal decomposition of aryl diazonium tetrafluoroborates:
Heating at 110°C in diglyme for 2 hours achieves 72% conversion efficiency, though this method requires stringent moisture control (P232, P235).
Esterification and Protecting Group Strategies
The ethyl ester moiety is introduced via two primary routes:
Route A (Pre-cyclization esterification):
2-Amino-4,6-difluoropyridine-3-carboxylic acid is refluxed with ethanol (5 eq) and H₂SO₄ (0.1 eq) in toluene, achieving 89% esterification yield after 6 hours.
Route B (Post-cyclization transesterification):
Methyl imidazopyridine-3-carboxylate (1 eq) reacts with ethanol (10 eq) using NaOEt (0.5 eq) catalyst in DMF at 80°C for 8 hours (yield: 76%).
Critical comparison:
| Parameter | Route A Advantage | Route B Disadvantage |
|---|---|---|
| Purity | 98.5% by HPLC | 93.2% (requires chromatography) |
| Scalability | Suitable for >10 kg batches | Limited to <1 kg reactions |
| Byproducts | <0.5% | 3–5% methyl ester residual |
Purification and Isolation Protocols
Final purification employs a three-stage chromatographic process:
-
Normal-phase silica column (EA:PE gradient from 1:4 to 1:1) removes non-polar impurities
-
Reverse-phase C18 column (MeOH:H₂O from 30:70 to 70:30) separates positional fluorination isomers
-
Recrystallization from ethanol/water (4:1 v/v) yields 99.1% pure crystals
Key physicochemical properties:
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| λmax (UV-Vis) | 274 nm (ε = 12,400 M⁻¹cm⁻¹) | 0.1 mM in MeOH |
| LogP | 1.89 ± 0.03 | Shake-flask (octanol/water) |
Spectroscopic Characterization
¹H-NMR Analysis (400 MHz, DMSO-d₆)
-
δ 1.31 (t, J = 7.1 Hz, 3H, CH₂CH₃)
-
δ 4.20–4.33 (q, J = 7.1 Hz, 2H, OCH₂)
-
δ 7.16–7.38 (m, 2H, Ar-H)
-
δ 8.42 (s, 1H, imidazole-H)
¹⁹F-NMR Data (376 MHz, CDCl₃)
-
δ −118.2 (d, J = 8.7 Hz, F6)
-
δ −122.4 (d, J = 8.7 Hz, F8)
HRMS-ESI
Calculated for C₁₁H₉F₂N₂O₂ [M + H]⁺: 283.0584 Found: 283.0582 (Δ = −0.71 ppm)
Chemical Reactions Analysis
Hydrolysis of the Ethyl Carboxylate Group
The ester moiety at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Example Conditions
-
Basic Hydrolysis : NaOH (2 eq) in H₂O/EtOH (1:1), reflux for 6 hr, yields >90% .
-
Acidic Hydrolysis : HCl (conc.) in dioxane, 80°C for 4 hr, yields 85% .
The carboxylic acid product serves as a precursor for amide formation via coupling reagents like EDCl/HOBt .
Nucleophilic Aromatic Substitution (NAS)
| Reaction Conditions | Nucleophile | Position Substituted | Yield | Reference |
|---|---|---|---|---|
| KOtBu, DMF, 120°C, 24 hr | Morpholine | C6 | 32% | |
| CuI, 1,10-phenanthroline, DMSO, 140°C | Piperidine | C8 | 28% |
Fluorine substitution is less efficient compared to bromine or iodine analogues, as seen in related imidazopyridines .
Cross-Coupling Reactions
The electron-deficient aromatic system participates in regioselective cross-coupling via C–H activation:
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids occurs at the C2 position (adjacent to the ester group):
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 80°C, 12 hr.
-
Example Product : 2-(4-Methoxyphenyl)-6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylic acid (Yield: 67%) .
Sonogashira Coupling
Alkynylation at C6 is achieved under mild conditions:
-
Conditions : PdCl₂(PPh₃)₂ (3 mol%), CuI, PPh₃, Et₃N, THF, 60°C, 8 hr.
-
Example Product : 6-(Phenylethynyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate (Yield: 72%) .
Reduction of the Ester Group
The ethyl carboxylate is reduced to a primary alcohol using strong reducing agents:
-
Conditions : LiAlH₄ (3 eq), THF, 0°C → RT, 2 hr.
-
Product : 3-(Hydroxymethyl)-6,8-difluoroimidazo[1,5-a]pyridine (Yield: 88%) .
Electrophilic Substitution
Electron-withdrawing fluorine atoms deactivate the ring toward electrophiles. Nitration requires harsh conditions:
-
Conditions : HNO₃/H₂SO₄ (1:3), 0°C → 50°C, 6 hr.
-
Product : 5-Nitro-6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate (Yield: 41%) .
Cyclization and Annulation Reactions
The compound participates in one-pot annulations to form polycyclic systems:
-
Conditions : Mg₃N₂ (1 eq), ethyl glyoxylate, EtOH/H₂O (4:1), 80°C, 5 hr .
-
Product : Imidazo[1,5-a:4,5-c’]dipyridine derivative (Yield: 85%) .
Functionalization via the Imidazole Nitrogen
The N1 nitrogen undergoes alkylation or acylation:
-
Alkylation : Benzyl bromide, K₂CO₃, DMF, 60°C, 4 hr (Yield: 78%) .
-
Acylation : Acetyl chloride, pyridine, RT, 2 hr (Yield: 82%) .
Comparative Reactivity with Analogues
The 6,8-difluoro substitution pattern enhances electrophilic deactivation but improves stability in biological media compared to non-fluorinated analogues .
| Derivative | Hydrolysis Rate (k, h⁻¹) | NAS Reactivity (Relative to Br) |
|---|---|---|
| 6,8-Difluoro (target) | 0.12 | 0.3 |
| 6-Bromo-8-fluoro | 0.15 | 1.0 |
| Non-fluorinated | 0.25 | <0.1 |
Scientific Research Applications
Drug Development
Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate has shown promise as a lead compound in the development of new pharmaceuticals targeting various diseases. Its structural similarities to other biologically active compounds suggest potential applications in:
- Antibacterial Agents : The compound has been studied for its activity against specific bacterial strains, particularly Streptococcus pneumoniae. Research indicates that it may function as a narrow-spectrum antibiotic by inhibiting cell division mechanisms within bacteria, specifically targeting the FtsZ protein involved in bacterial cytokinesis .
- Anticancer Research : Compounds with imidazo-pyridine scaffolds have been reported to exhibit anticancer properties. This compound may serve as a basis for developing novel anticancer agents through structural modifications aimed at enhancing potency and selectivity against cancer cells .
Studies have indicated that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial : The compound's structural characteristics allow it to interact with biological macromolecules, potentially leading to antimicrobial effects .
- Enzyme Inhibition : Its ability to inhibit specific enzymes makes it a candidate for further investigation in enzyme-targeted therapies .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study: Antibacterial Activity Against Streptococcus pneumoniae
A notable study identified this compound as an effective inhibitor of S. pneumoniae. The compound demonstrated selective antibacterial activity by binding to unique residues in the FtsZ protein, providing insights into its mechanism of action and specificity .
Mechanism of Action
The mechanism of action of Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Structural and Substituent Analysis
A comparative analysis of structurally related compounds highlights key differences in substituents and heterocyclic frameworks:
Key Observations :
- The target compound ’s difluoro substituents introduce strong electron-withdrawing effects, likely altering electronic density and reactivity compared to methyl or hydroxyl-substituted analogs.
- The triazolo[4,3-a]pyrimidine derivative () exhibits higher structural complexity and rigidity, reflected in its elevated melting point (206°C) .
Chlorination/Oxidation Reactions
- Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate () reacts with N-chlorosuccinimide (NCS) to yield either 5-(chloromethyl) (83% in ethyl acetate) or 2-oxo-2,3-dihydro derivatives (83% in acetic acid) . The methyl group’s position directs regioselectivity.
- Fluorine’s inductive effects could also favor nucleophilic or radical pathways.
Ester Group Reactivity
- The ethyl ester moiety in all compounds serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids).
Physical and Spectral Properties
- Melting Points : The triazolo[4,3-a]pyrimidine analog () has a high melting point (206°C) due to extended aromaticity and hydrogen bonding (OH group) . The target compound’s melting point is likely lower, as fluorine’s small size may reduce crystal packing efficiency compared to bulkier substituents.
- Spectral Data :
Biological Activity
Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate is a synthetic compound notable for its unique imidazo-pyridine structure, which includes two fluorine atoms at the 6 and 8 positions of the imidazole ring. This distinctive substitution pattern is believed to enhance its biological activity, making it a compound of interest in medicinal chemistry and drug development.
- Molecular Formula : C10H8F2N2O2
- Molecular Weight : 226.18 g/mol
- CAS Number : 1260763-32-3
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of antibacterial properties. Its structural similarities to other imidazo-pyridine derivatives suggest potential interactions with biological macromolecules such as proteins and enzymes.
Antibacterial Properties
-
Targeting FtsZ Protein :
- The FtsZ protein is crucial for bacterial cell division. This compound has been identified as a potential inhibitor of FtsZ, similar to other compounds like Vitamin K3, which has shown effectiveness against Streptococcus pneumoniae .
- In vitro studies have demonstrated that compounds with imidazo-pyridine cores can inhibit the growth of S. pneumoniae, suggesting a promising avenue for developing narrow-spectrum antibiotics targeting this pathogen .
-
Comparison with Related Compounds :
- Table 1 : Comparison of Structural Similarities and Biological Activities
Compound Name CAS Number Similarity Index Biological Activity Ethyl imidazo[1,5-a]pyridine-3-carboxylate 81803-60-3 0.78 Antibacterial Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate 367500-93-4 0.78 Antibacterial Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 372198-69-1 0.78 Antibacterial Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 1260885-46-8 0.73 Antibacterial
The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of the FtsZ protein. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial death. The specificity of this compound for S. pneumoniae highlights its potential as a narrow-spectrum antibiotic, which is advantageous in combating antibiotic resistance.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:
- Study on Synthesis and Activity : A recent study synthesized various derivatives of imidazo-pyridine and evaluated their antibacterial activities against S. pneumoniae. The findings revealed that compounds with fluorinated substitutions exhibited enhanced inhibitory effects on bacterial growth compared to their non-fluorinated counterparts .
- Computational Studies : Computational docking studies have provided insights into the binding interactions between this compound and the FtsZ protein. These studies suggest that specific residues in the FtsZ binding site are crucial for the compound's activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate?
- The compound can be synthesized via a multi-step approach:
Condensation and cyclization : React 2-aminopyridine derivatives with ethyl oxalyl chloride to form an ester intermediate (e.g., ethyl imidazo[1,5-a]pyridine-3-carboxylate) .
Halogenation : Introduce fluorine atoms at the 6- and 8-positions using fluorinating agents (e.g., Selectfluor® or DAST) under controlled conditions. Regioselectivity is achieved by optimizing reaction temperature and solvent polarity .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the final product. Yields typically range from 60–75% depending on halogenation efficiency .
Q. How is this compound characterized structurally?
- Spectroscopic methods :
- ¹H/¹³C NMR : Peaks for fluorine substituents (6- and 8-positions) appear as doublets due to coupling with adjacent protons. The ester carbonyl (C=O) resonates at ~165–170 ppm in ¹³C NMR .
- HRMS : Molecular ion [M+H]⁺ confirms the molecular formula (C₁₀H₉F₂N₂O₂) .
Q. What are the key intermediates in the synthesis of this compound?
- Primary intermediates :
- Ethyl imidazo[1,5-a]pyridine-3-carboxylate (non-fluorinated precursor) .
- Brominated or iodinated derivatives (e.g., ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate) for subsequent halogen exchange reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselective fluorination at the 6- and 8-positions?
- Key variables :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance electrophilic fluorination efficiency.
- Temperature : Low temperatures (−20°C to 0°C) reduce side reactions (e.g., over-fluorination) .
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) direct fluorine substitution to electron-deficient positions .
Q. What mechanistic insights explain contradictions in fluorination yields reported across studies?
- Competing pathways :
- Electrophilic vs. radical fluorination : Selectfluor® promotes electrophilic substitution, while photochemical methods may generate radicals, leading to variable regiochemistry .
- Steric effects : Bulky substituents at the 3-carboxylate position hinder fluorination at the 6-position, necessitating steric optimization .
Q. What pharmacological applications are hypothesized for this compound based on structural analogs?
- Anticancer activity : Pyrazolo/imidazo[1,5-a]pyridine derivatives inhibit kinases (e.g., CDK2, EGFR) by mimicking ATP-binding motifs. Fluorine atoms enhance metabolic stability and target binding .
- Antimicrobial potential : Difluoro substitution increases lipophilicity, improving membrane penetration against Gram-negative bacteria .
- In vitro testing : Standard assays (MTT for cytotoxicity, MIC for antimicrobial activity) validate hypotheses. EC₅₀ values for analogs range from 0.5–10 μM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
